Tyrosylleucine TFA

Description

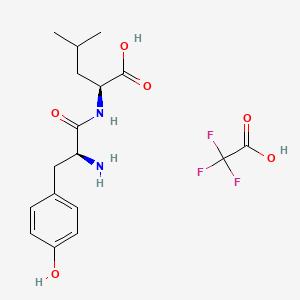

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCLJBVMTNXDJY-QNTKWALQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tyrosylleucine TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine (Tyr-Leu), a dipeptide with demonstrated antidepressant and anxiolytic properties, presents a complex mechanism of action. While its behavioral effects are well-documented and appear to be mediated by the serotonergic, dopaminergic, and GABAergic systems, compelling evidence suggests an indirect mode of interaction with these neurotransmitter pathways. This technical guide synthesizes the current understanding of Tyrosylleucine's mechanism of action, presenting available quantitative data, outlining key experimental protocols, and visualizing the proposed signaling cascade. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, a common practice in peptide chemistry, which warrants consideration in experimental design and data interpretation due to the potential biological activity of the counter-ion.

Pharmacological Effects of Tyrosylleucine

Tyrosylleucine is an orally active dipeptide that has demonstrated significant potential in preclinical models of depression and anxiety.

Antidepressant-like Activity

In vivo studies in mice have shown that Tyrosylleucine exhibits potent antidepressant-like effects. Administration of Tyr-Leu has been shown to reduce immobility time in both the forced swim test and the tail suspension test, two widely accepted behavioral paradigms for assessing antidepressant efficacy.[1][2][3] This effect is observed with oral, intraperitoneal, and intracerebroventricular administration.[2]

Furthermore, Tyrosylleucine has been found to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus.[1] This suggests that the compound enhances neuronal activity in a brain region critically involved in mood regulation and cognition. Additionally, studies have indicated that Tyr-Leu promotes the proliferation of hippocampal progenitor cells, an effect often associated with long-term antidepressant action. Notably, this neurogenic effect appears to be independent of Brain-Derived Neurotrophic Factor (BDNF) expression.

Anxiolytic-like Activity

Tyrosylleucine has also been shown to possess dose-dependent anxiolytic-like properties. In the elevated plus-maze test in mice, a standard assay for anxiety-related behaviors, Tyr-Leu demonstrated efficacy comparable to the benzodiazepine anxiolytic, diazepam.

Core Mechanism of Action: An Indirect Pathway

The mechanism through which Tyrosylleucine exerts its pharmacological effects is multifaceted and appears to be indirect.

Involvement of 5-HT1A, Dopamine D1, and GABAA Receptors

The anxiolytic effects of Tyrosylleucine are attenuated by the administration of antagonists for the serotonin 5-HT1A receptor, the dopamine D1 receptor, and the GABAA receptor. This indicates that the functional integrity of these three receptor systems is necessary for the behavioral effects of the dipeptide. Further investigation using selective agonists and antagonists has suggested a sequential activation cascade, with the 5-HT1A receptor being upstream of the dopamine D1 receptor, which in turn precedes the involvement of the GABAA receptor.

Lack of Direct Receptor Binding

A critical finding in elucidating the mechanism of action of Tyrosylleucine is the observation that the dipeptide itself does not have a direct binding affinity for the 5-HT1A, dopamine D1, or GABAA receptors. This strongly suggests that Tyrosylleucine does not act as a direct agonist at these sites.

Proposed Indirect Mechanism

Based on the available evidence, it is hypothesized that Tyrosylleucine acts on an as-yet-unidentified primary molecular target. The engagement of this primary target is thought to initiate a downstream signaling cascade that ultimately leads to the modulation of the serotonergic, dopaminergic, and GABAergic systems. This could potentially occur through several mechanisms, such as:

-

Modulation of Neurotransmitter Synthesis or Release: Tyrosylleucine could influence the enzymatic pathways responsible for the synthesis of serotonin or dopamine, or it could affect the vesicular release of these neurotransmitters.

-

Interaction with Upstream Regulatory Proteins: The dipeptide might bind to a receptor or enzyme that regulates the activity of neurons projecting to the hippocampus and other mood-related brain regions.

-

Metabolism to an Active Compound: It is also possible that Tyrosylleucine is a pro-drug that is metabolized in vivo to an active compound that then interacts with the neurotransmitter systems.

Quantitative Data

While direct binding affinities and in vitro functional potencies for Tyrosylleucine at the 5-HT1A, dopamine D1, and GABAA receptors are absent due to its indirect mechanism of action, in vivo dose-response data from behavioral studies are available.

| Pharmacological Effect | Animal Model | Assay | Route of Administration | Effective Dose Range | Reference |

| Anxiolytic-like | Mice | Elevated Plus-Maze | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | |

| Anxiolytic-like | Mice | Elevated Plus-Maze | Oral (p.o.) | 0.3 - 3 mg/kg | |

| Antidepressant-like | Mice | Forced Swim Test | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | |

| Antidepressant-like | Mice | Forced Swim Test | Intracerebroventricular (i.c.v.) | 0.1 - 1.0 nmol/mouse | |

| Antidepressant-like | Mice | Forced Swim Test | Oral (p.o.) | 30 - 100 mg/kg | |

| Antidepressant-like | Mice | Tail Suspension Test | Intraperitoneal (i.p.) | 10 - 30 mg/kg |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the investigation of Tyrosylleucine's mechanism of action.

Behavioral Assays

-

Elevated Plus-Maze (EPM) for Anxiolytic Activity:

-

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Mice are individually placed at the center of the maze, facing an open arm.

-

The behavior of the mice is recorded for a set period (e.g., 5 minutes).

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds increase these parameters.

-

The apparatus is cleaned thoroughly between trials to eliminate olfactory cues.

-

-

Forced Swim Test (FST) for Antidepressant Activity:

-

Mice are individually placed in a cylinder filled with water from which they cannot escape.

-

The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute session).

-

Antidepressant compounds decrease the duration of immobility.

-

-

Tail Suspension Test (TST) for Antidepressant Activity:

-

Mice are suspended by their tails with adhesive tape, so they cannot escape or hold onto nearby surfaces.

-

The duration of immobility is recorded over a set period (e.g., 6 minutes).

-

Antidepressant compounds decrease the duration of immobility.

-

c-Fos Immunohistochemistry

-

Following behavioral testing, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are extracted, post-fixed, and cryoprotected (e.g., in a sucrose solution).

-

Coronal brain sections, particularly of the hippocampus, are cut using a cryostat or vibratome.

-

Sections are incubated with a primary antibody specific for the c-Fos protein.

-

After washing, the sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex is then applied, followed by a chromogen (e.g., diaminobenzidine) to visualize the c-Fos positive cells.

-

The number of c-Fos positive nuclei in the region of interest (e.g., the dentate gyrus) is quantified using microscopy and image analysis software.

Receptor Binding Assays

-

Brain tissue (e.g., cortex, hippocampus) or cells expressing the receptor of interest are homogenized in a suitable buffer.

-

The homogenate is centrifuged to isolate the cell membranes containing the receptors.

-

Membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

To determine the affinity of a test compound (in this case, Tyrosylleucine), competition binding assays are performed where the membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.

-

Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki). In the case of Tyrosylleucine, these assays would be expected to show a lack of displacement of the radioligand.

Visualizations of Pathways and Workflows

Proposed Signaling Pathway for Tyrosylleucine

Caption: Proposed indirect mechanism of Tyrosylleucine action.

Experimental Workflow for Assessing Anxiolytic Effects

Caption: Workflow for in vivo and ex vivo assessment of Tyrosylleucine.

Conclusion and Future Directions

The dipeptide Tyrosylleucine represents a promising therapeutic candidate with robust antidepressant and anxiolytic effects demonstrated in preclinical models. The current body of evidence strongly supports an indirect mechanism of action, whereby Tyrosylleucine does not directly bind to 5-HT1A, dopamine D1, or GABAA receptors, but rather initiates a signaling cascade that leads to their sequential involvement. This highlights a novel and complex mode of neuromodulation.

Future research should be directed at identifying the primary molecular target of Tyrosylleucine. This will be crucial for a complete understanding of its pharmacological profile and for the rational design of second-generation compounds with improved potency and specificity. Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to uncover the direct binding partner(s) of this intriguing dipeptide. Elucidating the full signaling pathway will undoubtedly provide valuable insights into the intricate regulation of mood and anxiety.

References

An In-Depth Technical Guide to the Core Functions of Tyrosylleucine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide, and its trifluoroacetate salt (TFA), is an orally active compound demonstrating significant potential in the field of neuroscience.[1][2] Research has identified its potent antidepressant- and anxiolytic-like activities, suggesting its role as a modulator of key neurological pathways involved in mood and anxiety disorders. This technical guide provides a comprehensive overview of the core functions of Tyrosylleucine, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Core Functions and Mechanism of Action

Tyrosylleucine TFA's primary functions are centered on its antidepressant and anxiolytic properties, which are mediated through distinct, yet potentially interconnected, neurological pathways.

Antidepressant-like Activity

The antidepressant effects of Tyrosylleucine are linked to its ability to induce neuronal plasticity and modulate the stress response. Studies in murine models have shown that Tyrosylleucine administration leads to an increase in the expression of c-Fos, a well-established marker of neuronal activity, within the dentate gyrus of the hippocampus.[1][2] This indicates an enhancement of neuronal signaling in a brain region critical for learning, memory, and mood regulation.

Furthermore, Tyrosylleucine has been observed to promote the proliferation of hippocampal progenitor cells, as evidenced by an increase in bromo-2'-deoxyuridine (BrdU)-positive cells and the expression of doublecortin, a marker for immature neurons.[1] This suggests that Tyrosylleucine can stimulate neurogenesis, a process known to be impaired in depressive disorders and a target for many antidepressant therapies. Notably, this neurogenic effect appears to be independent of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neurogenesis, pointing towards a novel signaling pathway.

In addition to its effects on neurogenesis, Tyrosylleucine has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system. By mitigating the physiological response to stress, Tyrosylleucine may exert a significant portion of its antidepressant-like effects.

Anxiolytic-like Activity

The anxiolytic, or anxiety-reducing, properties of Tyrosylleucine are attributed to its interaction with several key neurotransmitter systems. The anxiolytic-like effects of Tyrosylleucine are inhibited by the administration of antagonists for serotonin 5-HT1A, dopamine D1, and GABA-A receptors. This suggests that Tyrosylleucine's mechanism of action involves the sequential activation of these receptor systems. The proposed order of activation begins with the serotonin 5-HT1A receptor, followed by the dopamine D1 receptor, and culminating in the activation of the GABA-A receptor system, which is the primary inhibitory neurotransmitter system in the central nervous system. It is important to note that while Tyrosylleucine's effects are blocked by antagonists of these receptors, it does not appear to have a direct binding affinity for them, suggesting an indirect modulatory role.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies investigating the antidepressant and anxiolytic-like effects of Tyrosylleucine.

Table 1: Antidepressant-like Effects of Tyrosylleucine in Mice

| Experimental Test | Administration Route | Dose Range | Outcome Measure | Result | Reference |

| Forced Swim Test | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | Immobility Time | Significant decrease | |

| Forced Swim Test | Oral (p.o.) | 30 - 100 mg/kg | Immobility Time | Significant decrease | |

| Tail Suspension Test | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Immobility Time | Significant decrease | |

| c-Fos Immunohistochemistry | Intraperitoneal (i.p.) | 30 mg/kg | c-Fos Positive Cells (Dentate Gyrus) | Significant increase | |

| BrdU Labeling | Intraperitoneal (i.p.) | 30 mg/kg | BrdU Positive Cells (Dentate Gyrus) | Significant increase |

Table 2: Anxiolytic-like Effects of Tyrosylleucine in Mice

| Experimental Test | Administration Route | Dose Range | Outcome Measure | Result | Reference |

| Elevated Plus-Maze | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Time in Open Arms | Significant increase | |

| Elevated Plus-Maze | Oral (p.o.) | 0.3 - 3 mg/kg | Time in Open Arms | Significant increase |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity in rodents.

-

Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm, preventing the mouse from touching the bottom or escaping.

-

Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

A 6-minute test session is recorded by a video camera.

-

The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.

-

-

Data Analysis: The total time spent immobile is calculated and compared between the vehicle-treated control group and the Tyrosylleucine-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Elevated Plus-Maze (EPM) Test

The Elevated Plus-Maze is a widely used behavioral test to assess anxiety-like behavior in rodents.

-

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms of equal size, elevated from the floor (e.g., 50 cm).

-

Procedure:

-

Mice are individually placed in the center of the maze, facing an open arm.

-

The animals are allowed to freely explore the maze for a 5-minute session, which is recorded by a video tracking system.

-

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the Tyrosylleucine-treated groups compared to the control group suggests an anxiolytic-like effect.

c-Fos Immunohistochemistry

This technique is used to visualize the expression of the c-Fos protein, a marker of recent neuronal activity.

-

Tissue Preparation:

-

Following behavioral testing or drug administration, mice are deeply anesthetized and transcardially perfused with saline followed by a 4% paraformaldehyde (PFA) solution.

-

Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.

-

Coronal sections of the hippocampus (e.g., 30-40 µm thick) are cut using a cryostat.

-

-

Immunostaining:

-

Free-floating sections are washed in phosphate-buffered saline (PBS).

-

Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.

-

Sections are then incubated with a primary antibody against c-Fos overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex (ABC) is then applied, followed by a diaminobenzidine (DAB) substrate to produce a colored precipitate at the site of the c-Fos protein.

-

-

Analysis: The number of c-Fos-positive cells in the dentate gyrus of the hippocampus is counted under a microscope. An increase in the number of c-Fos-positive cells in the Tyrosylleucine-treated group compared to the control group indicates increased neuronal activation.

Visualizations

The following diagrams illustrate the proposed signaling pathway for Tyrosylleucine's anxiolytic effects and the experimental workflow for assessing its antidepressant-like activity.

References

An In-Depth Technical Guide to the Synthesis and Purification of Tyrosylleucine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tyrosylleucine trifluoroacetate (TFA), a dipeptide with demonstrated antidepressant-like activity. The methodologies detailed herein are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, providing a robust framework for its preparation and characterization.

Core Concepts and Strategy

The synthesis of Tyrosylleucine (Tyr-Leu) is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The purification of the target peptide as a TFA salt is subsequently accomplished using preparative RP-HPLC, which separates the product from impurities based on hydrophobicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis, purification, and characterization of Tyrosylleucine TFA.

Table 1: Synthesis and Purification Parameters

| Parameter | Value/Range | Notes |

| Synthesis Scale | 0.1 - 1.0 mmol | Dependent on desired yield. |

| Resin Loading | 0.3 - 0.8 mmol/g | Fmoc-Leu-Wang resin is a common choice. |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading for coupling. |

| Coupling Reagent Equivalents | 2.9 - 4.5 eq. | e.g., HATU, HBTU. |

| Base Equivalents (DIPEA) | 6 - 10 eq. | Used to activate the coupling reaction. |

| Fmoc Deprotection Time | 20 - 30 min | Using 20% piperidine in DMF. |

| Coupling Reaction Time | 1 - 4 hours | Monitored by Kaiser test. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A standard cocktail for cleavage and side-chain deprotection.[1] |

| Cleavage Time | 1.5 - 3 hours | At room temperature. |

| Crude Peptide Yield | 70 - 90% | Varies based on synthesis efficiency. |

| Purified Peptide Yield | 20 - 40% | Post-HPLC purification. |

| Final Purity | >98% | Determined by analytical RP-HPLC. |

Table 2: Characterization of this compound

| Property | Value | Method |

| Chemical Formula | C₁₅H₂₂N₂O₄ (Peptide) | - |

| Molecular Weight (Peptide) | 294.35 g/mol | Mass Spectrometry |

| Chemical Formula (TFA Salt) | C₁₇H₂₃F₃N₂O₆ | - |

| Molecular Weight (TFA Salt) | 408.37 g/mol | Mass Spectrometry |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| ¹H NMR | Consistent with structure | ¹H NMR Spectroscopy |

| ¹³C NMR | Consistent with structure | ¹³C NMR Spectroscopy |

| Mass Spectrum (ESI-MS) | [M+H]⁺ = 295.16 | Mass Spectrometry |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Tyrosylleucine starting from a pre-loaded Fmoc-Leu-Wang resin.

Materials:

-

Fmoc-Leu-Wang resin (0.5 mmol/g loading)

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

Protocol:

-

Resin Swelling: Swell 200 mg of Fmoc-Leu-Wang resin (0.1 mmol) in 5 mL of DMF in a fritted syringe for 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

-

Coupling of Fmoc-Tyr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (184 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.), and DIPEA (139 µL, 0.8 mmol, 8 eq.) in 2 mL of DMF.

-

Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

-

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Final Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under a stream of nitrogen.

Cleavage and Deprotection

Protocol:

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA (9.5 mL), TIS (0.25 mL), and deionized water (0.25 mL).

-

Cleavage Reaction: Add 2 mL of the freshly prepared cleavage cocktail to the dry resin. Agitate at room temperature for 2 hours.[1]

-

Peptide Precipitation:

-

Filter the cleavage mixture into a 50 mL centrifuge tube.

-

Wash the resin with 1 mL of fresh TFA and combine the filtrates.

-

Add 30 mL of cold diethyl ether to the centrifuge tube to precipitate the crude peptide.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen to obtain a white powder.

RP-HPLC Purification

Materials:

-

Crude Tyrosylleucine peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column (e.g., 10 µm, 250 x 21.2 mm)

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column.

-

Flow Rate: 15-20 mL/min.

-

Detection: 220 nm and 280 nm.

-

Gradient: A typical gradient would be:

-

0-5 min: 5% B

-

5-35 min: 5-50% B (linear gradient)

-

35-40 min: 50-95% B (column wash)

-

40-45 min: 95-5% B (re-equilibration)

-

-

-

Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the purified this compound as a white, fluffy powder.

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Proposed Mechanism of Action: Modulation of the HPA Axis

Tyrosylleucine has been shown to exhibit its antidepressant-like effects by suppressing the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.

Caption: Tyrosylleucine's suppressive effect on the HPA axis.

References

An In-depth Technical Guide to the Tyr-Leu TFA Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyrosyl-Leucine (Tyr-Leu), commonly available as its trifluoroacetate (TFA) salt, is a bioactive peptide with significant potential in neuroscience and pharmacology. Arising from the sequence of two essential amino acids, tyrosine and leucine, this peptide has demonstrated notable antidepressant-like and anxiolytic-like activities in preclinical studies. Its mechanism of action, while not fully elucidated, appears to modulate key neurotransmitter systems, making it a compelling subject for further investigation in the development of novel therapeutics for mood and anxiety disorders. This document provides a comprehensive overview of the structure, properties, synthesis, and biological activities of Tyr-Leu TFA, intended for researchers and professionals in the field of drug development.

Structure and Physicochemical Properties

The Tyr-Leu dipeptide consists of a tyrosine residue N-terminally linked to a leucine residue via a peptide bond. The trifluoroacetate salt form is a consequence of the common use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis.

Chemical Structure

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

-

Sequence: Tyr-Leu (YL)

-

Molecular Formula (Tyr-Leu): C15H22N2O4[1]

-

Molecular Formula (Tyr-Leu TFA): C17H23F3N2O6

Physicochemical Data

The following table summarizes the key physicochemical properties of the Tyr-Leu peptide and its TFA salt.

| Property | Value (Tyr-Leu) | Value (Tyr-Leu TFA) | Reference |

| Molecular Weight | 294.35 g/mol [1] | 408.37 g/mol | |

| Isoelectric Point (pI) | ~5.67 (Calculated) | Not Applicable | [2][3] |

| pKa (α-carboxyl) | ~2.20 | Not Applicable | [2] |

| pKa (α-amino) | ~9.11 | Not Applicable | |

| pKa (Tyrosine side chain) | ~10.07 | Not Applicable | |

| Solubility | Soluble in DMSO | Soluble in DMSO (100 mg/mL with sonication) |

Biological Properties and Activity

Preclinical studies have highlighted the neuromodulatory effects of the Tyr-Leu dipeptide, demonstrating its potential as both an antidepressant and an anxiolytic agent.

Antidepressant-Like Activity

Studies in murine models have shown that Tyr-Leu exhibits potent antidepressant-like activity. Administration of the peptide, whether orally, intraperitoneally, or intracerebroventricularly, has been shown to be effective in the forced swim test and tail suspension test, two standard behavioral assays for screening antidepressant efficacy. A key finding is that Tyr-Leu's mechanism appears to be independent of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many antidepressant drugs. Instead, its activity is associated with an increase in c-Fos expression, a marker of neuronal activity, and enhanced proliferation of hippocampal progenitor cells.

Anxiolytic-Like Activity

Tyr-Leu has also demonstrated significant, dose-dependent anxiolytic-like activity in mice, comparable to the effects of diazepam. This activity was observed in the elevated plus-maze test. Interestingly, while the anxiolytic effects of Tyr-Leu are inhibited by antagonists of serotonin 5-HT1A, dopamine D1, and GABAA receptors, the peptide itself does not show direct binding affinity for these receptors. This suggests an indirect mechanism of action, potentially involving the modulation of these neurotransmitter systems.

The following diagram illustrates the proposed indirect signaling pathway for the anxiolytic-like effects of Tyr-Leu.

References

Tyrosylleucine TFA discovery and history

An In-depth Technical Guide to Tyrosyl-leucine Trifluoroacetate: From Discovery to Biological Activity

Introduction

Tyrosyl-leucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine. It is a product of protein digestion and catabolism and has been the subject of research for its potential biological activities.[1][2] The trifluoroacetate (TFA) salt of Tyrosyl-leucine is a common form for this peptide in research and development, as TFA is frequently used as a counterion in the purification of synthetic peptides. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biological activities, and relevant experimental protocols for Tyrosyl-leucine TFA.

History and Discovery

While a singular, seminal discovery of Tyrosyl-leucine is not prominently documented in scientific literature, its existence as a dipeptide has been known through the study of protein structure and metabolism. It is recognized as an intermediate in the breakdown of larger proteins.[1][2] More recently, research has focused on its specific biological effects, particularly its antidepressant-like and anxiolytic-like activities.[3]

Physicochemical Properties

The fundamental physicochemical properties of Tyrosyl-leucine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H22N2O4 | |

| Molecular Weight | 294.35 g/mol | |

| Exact Mass | 294.1580 Da | |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

| Synonyms | Tyr-Leu, YL |

Biological Activity and Signaling Pathways

Tyrosyl-leucine has demonstrated notable effects on the central nervous system and in muscle metabolism.

Antidepressant and Anxiolytic-like Activities

Studies in mice have shown that Tyrosyl-leucine exhibits potent antidepressant-like activity. This activity is observed with oral, intraperitoneal, and intracerebroventricular administration. The proposed mechanism for this effect involves the suppression of the hypothalamo-pituitary-adrenal (HPA) axis, which is often hyperactive in depression. Notably, this antidepressant effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressant drugs. Furthermore, Tyrosyl-leucine has been reported to have anxiolytic-like activity, which is thought to be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

References

Unraveling Neuronal Activation: A Technical Guide to c-Fos Expression in the Hippocampus

A Note on the Analyte: Initial literature searches did not yield specific data regarding the effects of Tyrosylleucine TFA on c-Fos expression within the hippocampus. Therefore, this guide provides a comprehensive technical overview of the methodologies, data interpretation, and signaling pathways pertinent to the study of c-Fos expression in the hippocampus as a general marker of neuronal activity. This framework can be readily adapted by researchers to investigate the effects of novel compounds like this compound.

Quantitative Data Presentation

Effective data presentation is crucial for the interpretation and comparison of results from c-Fos expression studies. Below is a standardized table summarizing hypothetical quantitative data on c-Fos positive cells in different hippocampal subregions following a novel stimulus.

| Experimental Group | Hippocampal Subregion | Mean c-Fos Positive Cells/mm² (± SEM) | Fold Change vs. Control | p-value vs. Control |

| Saline Control | Dentate Gyrus (DG) | 15 ± 3 | 1.0 | - |

| CA1 | 25 ± 5 | 1.0 | - | |

| CA3 | 20 ± 4 | 1.0 | - | |

| Novel Stimulus | Dentate Gyrus (DG) | 150 ± 20 | 10.0 | < 0.001 |

| CA1 | 275 ± 35 | 11.0 | < 0.001 | |

| CA3 | 210 ± 25 | 10.5 | < 0.001 |

Experimental Protocols

The following sections detail standardized protocols for investigating c-Fos expression in the hippocampus, a technique widely used to map neuronal activation in response to various stimuli.

Animal Model and Treatment

A common model for these studies involves adult male rats (e.g., Sprague-Dawley). Animals are typically housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. Following a period of habituation to the housing conditions, animals would be administered the test compound (e.g., this compound) or a vehicle control via a specified route (e.g., intraperitoneal injection). The dosage and timing of administration would be critical parameters to define based on the pharmacokinetic properties of the compound.

Behavioral Paradigm

To induce neuronal activation and subsequent c-Fos expression, animals are often exposed to a novel environment or a specific behavioral task known to engage the hippocampus. For instance, exposure to a novel open field for a defined period (e.g., 30 minutes) can be a potent inducer of hippocampal c-Fos.

Tissue Preparation

Approximately 90 minutes to 2 hours after the behavioral paradigm, a time window corresponding to peak c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). Brains are then extracted and post-fixed before being cryoprotected in a sucrose solution. Coronal sections of the hippocampus (typically 30-40 µm thick) are then cut using a cryostat.

Immunohistochemistry for c-Fos

The following is a representative protocol for fluorescent immunohistochemistry to detect c-Fos positive cells:

-

Washing: Free-floating sections are washed three times in phosphate-buffered saline (PBS).

-

Blocking: Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody targeting the c-Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution. This incubation is typically performed overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Sections are washed again and may be counterstained with a nuclear stain like DAPI. Finally, sections are mounted on slides and coverslipped with an anti-fade mounting medium.

Imaging and Quantification

Images of the hippocampal subregions (DG, CA1, CA3) are captured using a fluorescence microscope. The number of c-Fos positive nuclei is then quantified using image analysis software. Data are typically expressed as the number of positive cells per unit area.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a study investigating stimulus-induced c-Fos expression in the hippocampus.

Experimental Workflow for c-Fos Immunohistochemistry.

Signaling Pathways Leading to c-Fos Expression

Neuronal activity triggers a cascade of intracellular signaling events that culminate in the transcription of immediate early genes like c-fos. The diagram below depicts some of the key signaling pathways involved. The activation of these pathways is a critical step in translating synaptic activity into changes in gene expression that can underlie long-term plasticity.[1][2]

References

An In-depth Technical Guide to Tyrosylleucine TFA (CAS Number: 66852-01-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine TFA (Tyr-Leu TFA), the trifluoroacetic acid salt of the dipeptide L-Tyrosyl-L-leucine, is a promising orally active compound with demonstrated potent antidepressant-like and anxiolytic-like activities. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental basis for its neuropharmacological effects. Detailed experimental protocols from key studies are presented, along with quantitative data and a visual representation of its proposed mechanism of action involving the sequential activation of key neurotransmitter systems. This document is intended to serve as a foundational resource for researchers in neuroscience and drug development.

Chemical and Physical Properties

This compound is the trifluoroacetate salt of the dipeptide formed from L-tyrosine and L-leucine. The trifluoroacetic acid is commonly used as a counter-ion in peptide synthesis and purification.

| Property | Value | Reference(s) |

| CAS Number | 66852-01-5 | [1][2] |

| Molecular Formula | C₁₇H₂₃F₃N₂O₆ | [1][2] |

| Molecular Weight | 408.37 g/mol | [1] |

| Synonyms | Tyr-Leu TFA, YL-TFA | |

| Appearance | White to off-white solid | |

| Purity | >98.50% (as per typical commercial specifications) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Storage | Store as a powder at -20°C for up to 2 years, or at -80°C for extended periods. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. |

Synthesis

Specific, detailed protocols for the synthesis of this compound are not publicly available. However, it is generally synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. These methods typically involve the coupling of protected L-tyrosine and L-leucine amino acids, followed by deprotection and purification, often using high-performance liquid chromatography (HPLC). The final product is then lyophilized with trifluoroacetic acid to yield the TFA salt.

Biological Activity and Mechanism of Action

Tyrosylleucine (Tyr-Leu) has been shown to possess significant antidepressant-like and anxiolytic-like properties in preclinical studies. It is orally active, a crucial characteristic for drug development.

Antidepressant-Like Activity

Studies have demonstrated that Tyr-Leu exhibits potent antidepressant-like effects in mouse models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). The administration of Tyr-Leu, whether intraperitoneally (i.p.), intracerebroventricularly (i.c.v.), or orally (p.o.), significantly reduces immobility time, an indicator of antidepressant efficacy. This effect is comparable to that of conventional antidepressants.

Furthermore, Tyr-Leu administration leads to an increase in the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. This suggests that Tyr-Leu modulates neuronal circuits implicated in mood regulation.

Anxiolytic-Like Activity

Tyr-Leu has also been shown to exert dose-dependent anxiolytic-like effects in the elevated plus-maze (EPM) test in mice, a standard behavioral assay for anxiety. Its potency is reported to be comparable to diazepam, a well-known anxiolytic drug.

Proposed Mechanism of Action

Research suggests that the anxiolytic-like effects of Tyr-Leu are mediated through the sequential activation of several key neurotransmitter systems. The proposed cascade begins with the activation of serotonin 5-HT₁A receptors, which in turn leads to the activation of dopamine D₁ receptors, and subsequently, the activation of GABA-A receptors. Interestingly, Tyr-Leu itself does not show direct binding affinity for these receptors, suggesting an indirect mechanism of action, possibly by modulating the release of endogenous neurotransmitters.

Quantitative Data

The following tables summarize the quantitative data from key studies on the antidepressant and anxiolytic-like effects of Tyrosylleucine.

Table 1: Antidepressant-Like Effects of Tyrosylleucine in Mice

| Test | Administration Route | Dose Range | Effect | Reference |

| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Decreased immobility time | |

| Forced Swim Test (FST) | Intracerebroventricular (i.c.v.) | 0.3 - 1 nmol/mouse | Decreased immobility time | |

| Forced Swim Test (FST) | Oral (p.o.) | 30 - 100 mg/kg | Decreased immobility time | |

| Tail Suspension Test (TST) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Decreased immobility time | |

| c-Fos Expression (Hippocampus) | Intraperitoneal (i.p.) | Not specified | Increased number of c-Fos positive cells |

Table 2: Anxiolytic-Like Effects of Tyrosylleucine in Mice

| Test | Administration Route | Dose Range | Effect | Reference |

| Elevated Plus-Maze (EPM) | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Increased time spent in and entries into the open arms | |

| Elevated Plus-Maze (EPM) | Oral (p.o.) | 0.3 - 3 mg/kg | Increased time spent in and entries into the open arms |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antidepressant-Like Activity Assessment

Forced Swim Test (FST):

-

Male ddY mice (5 weeks old) are used.

-

Mice are individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23 ± 1 °C) to a depth of 10 cm.

-

The total duration of the test is 6 minutes.

-

Immobility, defined as the cessation of struggling and remaining floating motionless, is recorded during the last 4 minutes of the test.

-

Tyrosylleucine or vehicle is administered 30 minutes before the test.

Tail Suspension Test (TST):

-

Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip.

-

The suspension point is about 50 cm above the floor.

-

The total duration of the test is 6 minutes.

-

Immobility is recorded during the last 4 minutes of the test.

-

Tyrosylleucine or vehicle is administered 30 minutes before the test.

Anxiolytic-Like Activity Assessment

Elevated Plus-Maze (EPM) Test:

-

The apparatus consists of two open arms (25 × 5 cm) and two closed arms (25 × 5 × 15 cm) extending from a central platform (5 × 5 cm). The maze is elevated 50 cm above the floor.

-

Mice are placed on the central platform facing an open arm.

-

Behavior is recorded for 5 minutes.

-

The number of entries into and the time spent in the open and closed arms are measured.

-

Anxiolytic activity is indicated by an increase in the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

Tyrosylleucine or vehicle is administered 30 minutes before the test.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not currently available in the public domain. As a dipeptide, it is likely subject to hydrolysis by peptidases in the body. However, its demonstrated oral activity suggests that a sufficient amount of the intact dipeptide is absorbed to exert its pharmacological effects. Further research is required to fully characterize its pharmacokinetic profile.

Conclusion and Future Directions

This compound is a compelling dipeptide with robust antidepressant-like and anxiolytic-like activities demonstrated in preclinical models. Its oral bioavailability and unique, indirect mechanism of action involving a cascade of neurotransmitter systems make it a person of interest for the development of novel therapeutics for mood and anxiety disorders. Future research should focus on elucidating its precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a wider range of preclinical models of neuropsychiatric conditions.

References

Methodological & Application

Application Notes and Protocols for the Dissolution and Use of Tyrosylleucine TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine (Tyr-Leu), a dipeptide, has demonstrated significant potential in neuroscience research, exhibiting antidepressant-like and anxiolytic-like activities.[1][2][3][4] It is often supplied as a trifluoroacetate (TFA) salt (Tyrosylleucine TFA) to improve its handling and stability. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vitro and in vivo studies, along with important considerations regarding the potential biological activity of the TFA counter-ion.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃F₃N₂O₆ | [1] |

| Molecular Weight | 408.37 g/mol | |

| Appearance | White to off-white powder | |

| Storage (Powder) | 2 years at -20°C | |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |

Note on Storage: For stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.

Dissolution Protocols

The solubility of this compound can be achieved in various solvent systems, depending on the intended experimental application.

Preparation of Stock Solutions

For most applications, a concentrated stock solution is first prepared in a suitable organic solvent, which is then further diluted in aqueous media for the final experimental concentration.

Recommended Solvent for Stock Solution: Dimethyl sulfoxide (DMSO)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.

-

Store the stock solution as aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)

Protocol:

-

Thaw a frozen aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.5%).

Preparation of Formulations for In Vivo Experiments

For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. The following are established protocols for preparing this compound for oral administration.

| Protocol | Solvent Composition | Achievable Concentration | Reference |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) |

Procedure for In Vivo Formulations:

-

Add each solvent in the specified order.

-

Ensure the solution is clear and homogenous before administration.

-

If precipitation occurs, gentle heating and/or sonication can be applied to aid dissolution.

Experimental Workflow for Dissolution and Application

The following diagram illustrates a typical workflow for dissolving this compound and its application in a cell-based assay.

Caption: Workflow for preparing this compound solutions.

Biological Activity and Signaling Pathways

Tyrosylleucine has been reported to exert its antidepressant and anxiolytic effects through the modulation of several neurotransmitter systems. Oral administration of Tyr-Leu has been shown to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. Its anxiolytic-like activity is suggested to be mediated through the activation of serotonin 5-HT₁A, dopamine D₁, and GABAₐ receptors.

The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway for Tyrosylleucine.

Important Considerations: The Trifluoroacetate (TFA) Counter-ion

It is crucial for researchers to be aware that the TFA counter-ion, which is present in the this compound salt, can have its own biological effects. Residual amounts of TFA have been reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays, including antimicrobial susceptibility and cytotoxicity assays. In some instances, TFA has been shown to interfere with membrane function, enzymatic catalysis, and protein stability.

Recommendations:

-

Controls: It is advisable to include a vehicle control that contains the same final concentration of the dissolution solvents. Additionally, a control with sodium trifluoroacetate (Na-TFA) at the same molar concentration as the this compound can help to distinguish the effects of the dipeptide from those of the TFA counter-ion.

-

TFA Removal: For sensitive applications where TFA interference is a concern, methods are available to remove or replace the TFA counter-ion. These methods include lyophilization with a stronger acid (e.g., HCl) or ion-exchange chromatography. However, these procedures may require additional analytical chemistry to ensure the integrity of the final compound.

By following these guidelines, researchers can ensure the proper handling and use of this compound, leading to more accurate and reliable experimental outcomes.

References

Application Notes and Protocols for Tyrosylleucine TFA Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Tyrosylleucine TFA (Tyr-Leu TFA) to mice for preclinical research, particularly in the fields of neuroscience and pharmacology. The protocols are based on established methodologies and published studies demonstrating the biological activity of the Tyrosylleucine dipeptide.

Quantitative Data Summary

The following table summarizes the effective dose ranges of Tyrosylleucine administered to mice to elicit specific biological responses, as reported in scientific literature.

| Administration Route | Dosage Range | Biological Effect | Mouse Strain | Reference |

| Oral (p.o.) | 0.3 - 3 mg/kg | Anxiolytic-like activity | Not Specified | [1] |

| Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Anxiolytic-like activity | Not Specified | [1] |

| Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like activity | Naïve mice | [2] |

| Intracerebroventricular (i.c.v.) | Not Specified | Antidepressant-like activity | Naïve mice | [3][4] |

Experimental Protocols

2.1. Preparation of this compound Solution

-

Vehicle Selection: A sterile, isotonic saline solution (0.9% NaCl) is a commonly used and appropriate vehicle for parenteral administration. For oral administration, sterile water or a flavored jelly can be used. The pH of the final solution should be adjusted to be near physiological pH (~7.4) to minimize irritation.

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Add the appropriate volume of the chosen vehicle to achieve the target concentration.

-

Gently vortex or sonicate the solution until the peptide is fully dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

-

2.2. Oral Administration (Gavage)

This method ensures precise dosing directly into the stomach.

-

Materials:

-

This compound solution

-

Appropriate volume syringe (e.g., 1 mL)

-

20-22 gauge, 1.5-inch flexible or rigid, ball-tipped oral gavage needle

-

Animal scale

-

-

Protocol:

-

Weigh the mouse to determine the correct volume of the dosing solution to administer.

-

Fill the syringe with the calculated volume of the this compound solution.

-

Securely restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head.

-

With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue.

-

Advance the needle into the esophagus until the tip is estimated to be in the stomach.

-

Slowly dispense the solution from the syringe.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or injury.

-

2.3. Intraperitoneal (i.p.) Injection

This is a common route for systemic administration, offering rapid absorption.

-

Materials:

-

This compound solution

-

1 mL syringe

-

25-27 gauge needle

-

Animal scale

-

-

Protocol:

-

Weigh the mouse to calculate the required injection volume.

-

Draw the calculated volume of the this compound solution into the syringe.

-

Securely restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.

-

Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

-

If the aspiration is clear, inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

2.4. Intracerebroventricular (i.c.v.) Injection

This is a surgical procedure for direct administration into the cerebral ventricles, bypassing the blood-brain barrier. This protocol should be performed under anesthesia and aseptic conditions by trained personnel.

-

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

Hamilton syringe with a 30-gauge needle

-

This compound solution

-

-

Protocol:

-

Anesthetize the mouse and mount it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates, identify the target injection site over one of the lateral ventricles (e.g., relative to bregma).

-

Drill a small burr hole through the skull at the target location.

-

Lower the Hamilton syringe needle through the burr hole to the desired depth within the ventricle.

-

Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).

-

After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

Suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway for Anxiolytic-like Effects of Tyrosylleucine

Caption: Proposed signaling cascade for the anxiolytic-like effects of Tyrosylleucine.

3.2. Signaling Pathway for Antidepressant-like Effects of Tyrosylleucine

Caption: BDNF-independent mechanism for the antidepressant-like effects of Tyrosylleucine.

3.3. Experimental Workflow for Assessing Antidepressant-like Activity

Caption: Workflow for evaluating the antidepressant-like effects of this compound in mice.

References

- 1. Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyrosylleucine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide, has demonstrated significant potential as a therapeutic agent in preclinical studies. This document provides a comprehensive overview of the experimental protocols for investigating the antidepressant and anxiolytic-like activities of Tyrosylleucine TFA. Tyrosylleucine, administered as a trifluoroacetic acid (TFA) salt, is an orally active compound that has been shown to exert its effects through the modulation of neuronal activity in key brain regions.[1][2] This document will detail the necessary protocols for behavioral analysis in murine models, as well as methods for investigating the underlying cellular and molecular mechanisms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Molecular Weight | 294.35 g/mol (Tyrosylleucine) |

| Form | Lyophilized Powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Safety and Handling Precautions

As Tyrosylleucine is supplied as a TFA salt, it is imperative to handle the compound with appropriate safety measures. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling the compound. Work in a well-ventilated area or under a chemical fume hood. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Experimental Protocols

Preparation of this compound for In Vivo Administration

a. Oral Administration (p.o.)

-

Vehicle Preparation: Prepare a stock solution of the desired vehicle. Sterile water or saline are commonly used.

-

Dissolution: Dissolve the this compound powder in the vehicle to the desired concentration. Sonication may be required to aid dissolution.

-

Dosage: Effective oral doses in mice have been reported in the range of 30-100 mg/kg.[5]

b. Intraperitoneal Injection (i.p.)

-

Vehicle Preparation: Prepare a sterile saline solution (0.9% NaCl).

-

Dissolution: Dissolve the this compound powder in sterile saline to the desired concentration.

-

Dosage: Effective intraperitoneal doses in mice have been reported in the range of 0.1-30 mg/kg for antidepressant-like effects and 0.1-1 mg/kg for anxiolytic-like effects.

c. Intracerebroventricular Injection (i.c.v.)

-

Note: This procedure requires stereotaxic surgery and should only be performed by trained personnel in accordance with institutional animal care and use guidelines.

-

Vehicle Preparation: Prepare a sterile artificial cerebrospinal fluid (aCSF) solution.

-

Dissolution: Dissolve the this compound powder in aCSF to the desired concentration.

-

Dosage: An effective intracerebroventricular dose in mice has been reported to be in the range of 0.1-1.0 nmol/mouse.

Assessment of Antidepressant-Like Activity

a. Forced Swim Test (FST) in Mice

-

Apparatus: A cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Administer this compound or vehicle to the mice 30 minutes prior to the test.

-

Individually place each mouse into the water-filled cylinder.

-

Record the total duration of immobility during a 4-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

-

-

Data Analysis: Compare the immobility time between the treatment and control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

b. Tail Suspension Test (TST) in Mice

-

Apparatus: A commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail.

-

Procedure:

-

Administer this compound or vehicle to the mice 30 minutes prior to the test.

-

Suspend each mouse individually by its tail using adhesive tape, ensuring the mouse cannot climb onto its tail or other surfaces.

-

Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis: Compare the immobility time between the treatment and control groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Assessment of Anxiolytic-Like Activity

a. Elevated Plus-Maze (EPM) Test in Mice

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or vehicle to the mice 30 minutes prior to the test.

-

Place each mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Mechanistic Studies

Immunohistochemical Analysis of c-Fos Expression

Tyrosylleucine has been shown to increase the number of c-Fos expressing cells in the dentate gyrus of the hippocampus, a marker of neuronal activity.

-

Tissue Preparation:

-

Ninety minutes after the final behavioral test or drug administration, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brains and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brains in a 30% sucrose solution in PBS.

-

Section the brains coronally at 30-40 µm thickness using a cryostat.

-

-

Immunohistochemistry:

-

Wash the sections in PBS.

-

Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against c-Fos overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate the sections with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Wash the sections in PBS and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Capture images of the dentate gyrus using a fluorescence microscope.

-

Quantify the number of c-Fos positive cells in the dentate gyrus. An increase in c-Fos positive cells in the Tyrosylleucine-treated group compared to the control group indicates increased neuronal activation.

-

Data Presentation

Quantitative Data Summary

| Experiment | Administration Route | Effective Dose Range | Observed Effect | Reference |

| Antidepressant-like Activity | Oral (p.o.) | 30-100 mg/kg | Decreased immobility in FST | |

| Intraperitoneal (i.p.) | 0.1-30 mg/kg | Decreased immobility in FST | ||

| Intracerebroventricular (i.c.v.) | 0.1-1.0 nmol/mouse | Decreased immobility in FST | ||

| Anxiolytic-like Activity | Oral (p.o.) | 0.3-3 mg/kg | Increased time in open arms of EPM | |

| Intraperitoneal (i.p.) | 0.1-1 mg/kg | Increased time in open arms of EPM |

Visualizations

Proposed Signaling Pathway for Anxiolytic-Like Activity

The anxiolytic-like effects of Tyrosylleucine are suggested to be mediated by the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tyrosylleucine TFA: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide composed of tyrosine and leucine, has emerged as a promising bioactive compound in the field of neuroscience.[1][2] This document provides detailed application notes and experimental protocols for the use of Tyrosylleucine trifluoroacetate (TFA), a salt form of the dipeptide that enhances its stability and solubility for research applications. The primary focus of these notes is on the antidepressant-like and anxiolytic-like properties of Tyrosylleucine, which have been observed in preclinical studies.[3][4][5]

Recent research indicates that Tyrosylleucine exerts its effects through mechanisms distinct from conventional antidepressants, notably independent of the brain-derived neurotrophic factor (BDNF) signaling pathway. Instead, its bioactivity is associated with the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, promotion of hippocampal neurogenesis, and indirect activation of key neurotransmitter systems including serotonin, dopamine, and GABA receptors. These properties make Tyrosylleucine TFA a valuable tool for investigating novel pathways in mood regulation and for the development of new therapeutic strategies for depression and anxiety-related disorders.

Data Presentation

Table 1: Antidepressant-like Effects of Tyrosylleucine in Mice

| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |

| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 0.1-30 mg/kg | Dose-dependent decrease in immobility time. | |

| Forced Swim Test (FST) | Intracerebroventricular (i.c.v.) | 0.1-1.0 nmol/mouse | Significant reduction in immobility time. | |

| Forced Swim Test (FST) | Oral (p.o.) | 30-100 mg/kg | Orally active, demonstrating a decrease in immobility. | |

| Tail Suspension Test (TST) | Intraperitoneal (i.p.) | 10-30 mg/kg | Significant decrease in immobility time. |

Table 2: Anxiolytic-like Effects of Tyrosylleucine in Mice

| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |

| Elevated Plus-Maze (EPM) | Intraperitoneal (i.p.) | 0.1-1 mg/kg | Dose-dependent increase in time spent in and entries into the open arms, comparable to diazepam. | |

| Elevated Plus-Maze (EPM) | Oral (p.o.) | 0.3-3 mg/kg | Orally active, showing significant anxiolytic-like effects. | |

| Open-Field Test | Not specified | Not specified | Increased exploratory behavior, indicative of anxiolytic activity. |

Table 3: Neurogenic and Molecular Effects of Tyrosylleucine

| Assay | Model System | Treatment | Key Findings | Reference |

| c-Fos Immunohistochemistry | In vivo (mice) | 30 mg/kg i.p. | Increased number of c-Fos-positive cells in the dentate gyrus of the hippocampus. | |

| BrdU Incorporation | In vivo (mice) | Not specified | Increased number of BrdU-positive cells in the dentate gyrus. | |

| Doublecortin Expression | In vivo (mice) | Not specified | Upregulation of doublecortin expression in the dentate gyrus. | |

| Hippocampal Neural Stem Cells | In vitro | Not specified | Enhanced proliferation of hippocampal progenitor cells. | |

| HPA Axis Activity | In vivo (mice) | Not specified | Suppressed activation of the HPA axis in response to forced swim stress. |

Experimental Protocols

Protocol 1: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in mice by measuring immobility time in the FST.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Male mice (e.g., C57BL/6)

-

Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter)

-

Water at 24-30°C

-

Video recording and analysis software

-

Standard laboratory equipment for injections

Procedure:

-

Drug Preparation: Dissolve this compound in saline to the desired concentrations for intraperitoneal (i.p.), intracerebroventricular (i.c.v.), or oral (p.o.) administration. A fresh solution should be prepared on the day of the experiment.

-

Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle (saline) to the mice. The time between administration and testing should be consistent (e.g., 30 minutes for i.p. administration).

-

Forced Swim Test: a. Fill the cylindrical tanks with water to a depth of 15 cm. The water temperature should be maintained at 24-30°C. b. Gently place each mouse into a tank. c. Record the behavior of the mice for a total of 6 minutes.

-

Data Analysis: a. Score the last 4 minutes of the 6-minute session. b. Measure the total time the mouse remains immobile, defined as the cessation of struggling and making only the movements necessary to keep its head above water. c. Compare the immobility times between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Anxiolytic-like Activity using the Elevated Plus-Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound in mice.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Male mice

-

Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software

-

Standard laboratory equipment for injections

Procedure:

-

Drug Preparation: Prepare solutions of this compound in saline as described in Protocol 1.

-

Animal Acclimation: Allow mice to acclimate to the dimly lit testing room for at least 60 minutes prior to testing.

-

Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes for i.p. administration).

-

Elevated Plus-Maze Test: a. Place the mouse in the center of the maze, facing one of the open arms. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session using a video camera positioned above the maze.

-

Data Analysis: a. Use video tracking software to measure the time spent in the open arms and the closed arms, as well as the number of entries into each arm type. b. Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. c. Compare these parameters between the treated and control groups using statistical methods such as a t-test or ANOVA. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 3: Immunohistochemical Analysis of c-Fos Expression in the Hippocampus

Objective: To determine if this compound administration leads to increased neuronal activation in the hippocampus by measuring the expression of the immediate-early gene c-Fos.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Male mice

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB)

-

Microscope and imaging system

Procedure:

-